N-Demethyllincomycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

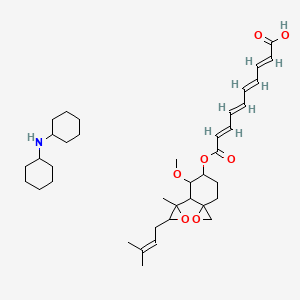

N-Demethyllincomycin is a derivative of lincomycin, a lincosamide antibiotic. It is produced by the actinomycete Streptomyces lincolnensis. Lincomycin and its derivatives, including this compound, are known for their biological activity against Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Demethyllincomycin is synthesized through a series of biosynthetic steps involving the condensation of propylproline and methylthiolincosamide. This condensation reaction forms this compound, which is subsequently methylated to produce lincomycin . The reaction conditions typically involve the use of S-adenosylmethionine as a methyl donor .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces lincolnensis strains. The production can be enhanced by co-overexpression of genes involved in the biosynthesis pathway, such as metK1 and metK2, which increase the intracellular concentration of S-adenosylmethionine .

Chemical Reactions Analysis

Types of Reactions

N-Demethyllincomycin undergoes various chemical reactions, including methylation, which converts it into lincomycin. This reaction is catalyzed by S-adenosylmethionine:this compound methyl transferase .

Common Reagents and Conditions

The methylation reaction involves the use of S-adenosylmethionine as a methyl donor. Other common reagents include enzymes such as LmbJ and CcbJ, which facilitate the methylation process .

Major Products Formed

The major product formed from the methylation of this compound is lincomycin, a clinically important antibiotic used to treat Gram-positive bacterial infections .

Scientific Research Applications

N-Demethyllincomycin has several scientific research applications:

Mechanism of Action

N-Demethyllincomycin exerts its effects by interfering with bacterial protein synthesis. It binds to the 23S portion of the 50S subunit of bacterial ribosomes, causing premature dissociation of peptidyl-tRNA, which inhibits protein synthesis . This mechanism is similar to that of other lincosamide antibiotics .

Comparison with Similar Compounds

N-Demethyllincomycin is similar to other lincosamide antibiotics such as lincomycin and clindamycin. it is unique in its role as a precursor in the biosynthesis of lincomycin . Other similar compounds include:

Properties

CAS No. |

2256-16-8 |

|---|---|

Molecular Formula |

C17H32N2O6S |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H32N2O6S/c1-4-5-9-6-10(18-7-9)16(24)19-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17-18,20-23H,4-7H2,1-3H3,(H,19,24)/t8-,9-,10+,11-,12+,13-,14-,15-,17-/m1/s1 |

InChI Key |

DKHKYHYYYGYWHY-AVXYAQEDSA-N |

Isomeric SMILES |

CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O |

Canonical SMILES |

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B12273553.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine](/img/structure/B12273563.png)

![N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273564.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12273565.png)

![1-(4-Methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12273571.png)

![3-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12273572.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B12273578.png)

![N,N,4-trimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12273594.png)